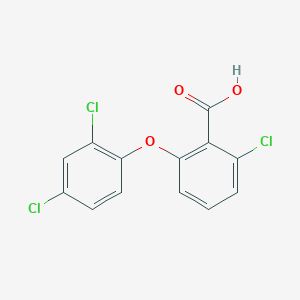
2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid
説明
“2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid” is a chemical compound with the CAS Number: 1041555-42-3 . It has a molecular weight of 317.55 . The IUPAC name for this compound is 2-chloro-6-(2,4-dichlorophenoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid” is 1S/C13H7Cl3O3/c14-7-4-5-10 (9 (16)6-7)19-11-3-1-2-8 (15)12 (11)13 (17)18/h1-6H, (H,17,18) . This code represents the molecular structure of the compound.
科学的研究の応用
Herbicide Degradation
2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid is related to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . Biological decomposition of pesticides like 2,4-D is an effective way for the removal of these compounds from the environment . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied .
Role in Fungal Biodegradation
The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has been considered . This process is part of the biochemical mechanisms of 2,4-D biodegradation .
Antiproliferative Activities
A series of 2, 4-dichlorophenoxyacetamide-chalcones, which are related to 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid, were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .
Potential c-Met Kinase Inhibitors
These 2, 4-dichlorophenoxyacetamide-chalcones were also tested against c-Met kinase using the ADP Glo TM assay and were found to possess IC 50 <10 µM indicating good activity . c-Met is involved in cellular processes that lead to the development and progression of cancer .
Antimigratory Properties
Some selected compounds were evaluated further for their antiproliferative and antimigratory properties on MCF-7 and A549 cell lines using colony formation and wound healing assays, respectively . These compounds had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .
Molecular Docking Studies
Molecular docking studies indicated that these compounds bind to Met1160 from the hinge region . Furthermore, molecular dynamics simulation studies confirmed this finding . These studies showed that these compounds were more selective for c-Met kinase .
特性
IUPAC Name |
2-chloro-6-(2,4-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O3/c14-7-4-5-10(9(16)6-7)19-11-3-1-2-8(15)12(11)13(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFJBJQMJXLUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
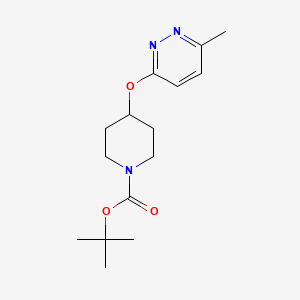

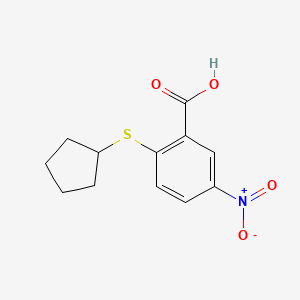
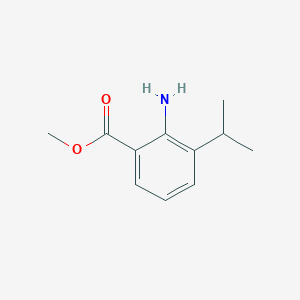
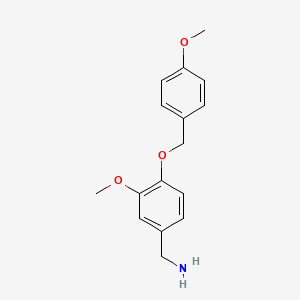
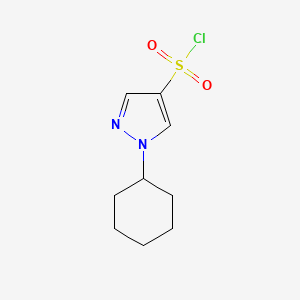
![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
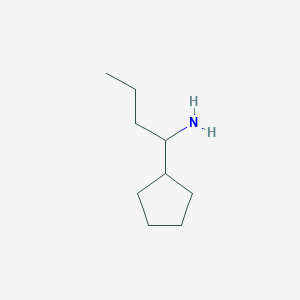


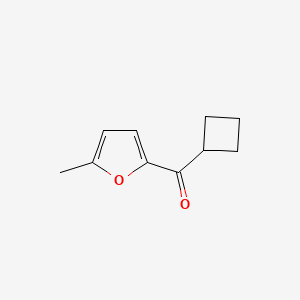
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)